3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine
Description
The exact mass of the compound this compound is 277.01023 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-12(7-15-8-13(9)14)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFAAKOWUXSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies Toward 3 Bromo 5 4 Methoxyphenyl 4 Methylpyridine
Retrosynthetic Disconnection Analysis for the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.comsemanticscholar.org For 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, the key disconnections involve the carbon-carbon and carbon-bromine bonds attached to the pyridine (B92270) core.
Identification of Key Synthetic Precursors
The primary retrosynthetic disconnections for the target molecule lead to the identification of two main categories of precursors: brominated methylpyridines and arylboronic acids.
Brominated Methylpyridines: A crucial precursor is a suitably substituted pyridine ring. Depending on the forward synthetic strategy, this could be a di-substituted pyridine that allows for the introduction of the remaining functional groups. For instance, a key intermediate could be a 3,5-dibromo-4-methylpyridine (B1300354), which would allow for selective functionalization at the 5-position. Alternatively, a precursor like 3-bromo-4-methylpyridine (B15001) could be utilized, requiring subsequent arylation at the 5-position. patsnap.comgoogle.com
Arylboronic Acids: The (4-methoxyphenyl) group is typically introduced using an organometallic reagent. The most common and versatile of these is 4-methoxyphenylboronic acid, which is a staple in Suzuki-Miyaura cross-coupling reactions. mdpi.comwikipedia.org This reagent is commercially available and highly effective for forming carbon-carbon bonds with aryl halides.
Direct Pyridine Annulation and Cycloaddition Approaches for Pyridine Core Formation
Constructing the pyridine ring with the desired substituents already in place or strategically positioned for further modification is an alternative to functionalizing a pre-existing pyridine. These methods often involve condensation or cycloaddition reactions. acs.orgbaranlab.org
Common strategies for pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. advancechemjournal.com Variations of this method could potentially be adapted to form a precursor to the target molecule. Another approach is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by transition metals like cobalt or nickel to form highly substituted pyridines. researchgate.net A formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones also presents a viable route to substituted pyridines. acs.org While powerful, these methods may require significant optimization to achieve the specific substitution pattern of this compound.
Directed Functionalization of Pyridine Rings for Substituent Introduction
The functionalization of a pre-formed pyridine ring is a more common and often more direct approach. This involves the regioselective introduction of the bromo, methyl, and aryl groups onto the pyridine scaffold. The electron-deficient nature of the pyridine ring influences its reactivity towards electrophilic and nucleophilic substitution. nih.gov
Regioselective Bromination Strategies
Introducing a bromine atom at a specific position on the pyridine ring is a critical step. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring and the choice of brominating agent.
Electrophilic Bromination: Direct bromination of pyridines with Br₂ is often difficult and requires harsh conditions. However, the presence of activating groups like amino or hydroxyl can facilitate electrophilic substitution. For pyridine N-oxides, regioselective bromination can be achieved under milder conditions. tcichemicals.comresearchgate.net Reagents like N-bromosuccinimide (NBS) can also be used for the regioselective bromination of activated pyridines. researchgate.net
From Amino Pyridines: A common strategy for introducing a bromine atom is through a Sandmeyer-type reaction starting from an aminopyridine. For example, 3-amino-5-methylpyridine (B1272045) can be diazotized and subsequently treated with a bromine source to yield 3-bromo-5-methylpyridine. patsnap.comgoogle.com
Controlled Methylation and Arylation Techniques
The introduction of methyl and aryl groups requires precise control to achieve the desired regiochemistry.
Methylation: Direct methylation of the pyridine ring can be challenging. However, methods have been developed for the C-H methylation of pyridines. For instance, rhodium-catalyzed C-3/5 methylation of pyridines has been reported using methanol (B129727) or formaldehyde (B43269) as the methyl source. rsc.orgnih.gov Another approach involves the use of a Raney nickel catalyst for the α-methylation of pyridines. researchgate.net In the context of the target molecule, it is often more practical to start with a commercially available methylpyridine.
Arylation: The introduction of the 4-methoxyphenyl (B3050149) group is a key step. Direct C-H arylation of pyridines is an area of active research and can be achieved using palladium or rhodium catalysts. nih.govnih.govbeilstein-journals.orgescholarship.org This method avoids the need for a pre-functionalized pyridine. However, the regioselectivity can be a challenge. A more established and widely used method is the Suzuki-Miyaura cross-coupling reaction.
Cross-Coupling Reactions for C-C and C-Br Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules like this compound. researchgate.net The Suzuki-Miyaura coupling is particularly well-suited for this purpose. wikipedia.orgacs.orgnih.gov
A plausible synthetic route would involve the Suzuki-Miyaura coupling of a brominated methylpyridine with 4-methoxyphenylboronic acid. For example, the reaction of 3,5-dibromo-4-methylpyridine with one equivalent of 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the target compound. The selectivity of this reaction would depend on the relative reactivity of the two bromine atoms.
Alternatively, a sequential approach could be employed. One could start with 5-bromo-2-methylpyridin-3-amine (B1289001) and perform a Suzuki coupling with 4-methoxyphenylboronic acid, followed by the conversion of the amino group to a bromine atom. mdpi.com
Below is a table summarizing potential cross-coupling approaches:
| Pyridine Substrate | Coupling Partner | Catalyst System | Key Transformation |
| 3,5-Dibromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Base | Selective Suzuki Coupling |
| 3-Bromo-5-iodo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd catalyst / Base | Suzuki Coupling |
| 5-Bromo-4-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd catalyst / Base | Suzuki Coupling, then Sandmeyer |
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Arylation
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. rsc.org For the synthesis of this compound, this reaction would involve the coupling of 3,5-dibromo-4-methylpyridine with 4-methoxyphenylboronic acid. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents. rsc.org
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. rsc.org The regioselectivity of the reaction on a di-substituted substrate like 3,5-dibromo-4-methylpyridine can be controlled by carefully selecting the reaction conditions. Studies on similar poly-brominated pyridines have shown that factors like the choice of palladium catalyst, ligand, base, and solvent can influence which bromine atom is substituted. researchgate.netorganic-chemistry.org For instance, a regiocontrolled polyarylation of pyridine can be achieved to selectively produce mono-arylated products. researchgate.net
Key components of a typical Suzuki-Miyaura protocol for this synthesis include:
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from precursors like palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands are commonly employed. wikipedia.orgwikipedia.org
Ligand: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. rsc.org
Base: An inorganic base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid. wikipedia.orgwikipedia.org
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. wikipedia.orgnih.gov
Microwave irradiation has also been effectively utilized to accelerate Suzuki-Miyaura reactions, often leading to significantly reduced reaction times and improved yields. nih.gov
Below is an interactive table summarizing typical conditions for Suzuki-Miyaura coupling reactions based on analogous transformations of bromopyridines.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | wikipedia.org |
| PdCl₂(dppf) (5) | dppf | Na₂CO₃ (2) | Dioxane | 110 | --- | --- | nih.gov |
| Pd(PPh₃)₄ (2-3) | --- | K₂CO₃ (2M aq.) | Dioxane or Toluene/Dioxane | 80 | 3-5 | Good to Excellent | wikipedia.org |
Other Transition Metal-Mediated Coupling Reactions for Pyridine Derivatization
While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative routes for the derivatization of bromopyridines and the formation of C-C or C-N bonds.
Stille Coupling: This reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org For the target molecule, this would involve reacting 3,5-dibromo-4-methylpyridine with (4-methoxyphenyl)tributylstannane. Stille reactions are known for their tolerance of a wide array of functional groups, but a significant drawback is the toxicity of the organotin reagents. wikipedia.org
Negishi Coupling: This method involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for forming C(sp²)-C(sp²) bonds and has been used to synthesize unsymmetrical bipyridines from bromopyridine precursors. organic-chemistry.orgwikipedia.org The organozinc reagents are generally more reactive than their organoboron or organotin counterparts.
Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene, catalyzed by a palladium species in the presence of a base. wikipedia.org While typically used to form substituted alkenes, variations of this reaction can be used for the arylation of heterocycles.
Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. scirp.orgsemanticscholar.org Although it forms a C(sp)-C(sp²) bond rather than the C(sp²)-C(sp²) bond needed for the target molecule, it is a primary method for introducing alkynyl substituents onto a pyridine ring, which could then be further modified.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds. rsc.orgacs.org While not directly applicable for the synthesis of the target molecule's C-C bond, it is a critical tool for derivatizing bromopyridines with amine nucleophiles, highlighting the versatility of cross-coupling in pyridine chemistry.
Green Chemistry Principles in the Synthesis of Aryl-Substituted Pyridines
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like aryl-substituted pyridines.
Development of Solvent-Free and Atom-Economical Methodologies
A core tenet of green chemistry is the reduction of waste. This is addressed through the development of solvent-free reaction conditions and improving atom economy.
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in alternative, greener solvents like water or polyethylene (B3416737) glycol (PEG) minimizes volatile organic compound (VOC) emissions and simplifies product purification. Microwave-assisted synthesis, for example, can often be conducted under solvent-free conditions, providing rapid and efficient transformations. scirp.org
Atom Economy: This concept, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Reactions like multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly atom-economical. One-pot syntheses of pyridine derivatives exemplify this approach. scirp.org
Catalytic Approaches for Sustainable Pyridine Synthesis
Catalysis is a fundamental pillar of green chemistry, offering pathways that are more energy-efficient and generate less waste compared to stoichiometric reactions.
Heterogeneous and Recyclable Catalysts: Developing catalysts that are easily separated from the reaction mixture and can be reused is a key goal. This not only reduces cost but also minimizes metal contamination in the final product. Natural catalysts, such as those derived from citrus extracts, are being explored as environmentally benign alternatives for synthesizing heterocyclic compounds. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) and phenyl rings, as well as the methyl and methoxy (B1213986) protons.
Pyridine Ring Protons: The pyridine ring has two protons at positions 2 and 6. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets or narrow doublets. The proton at C2 would likely resonate at a downfield chemical shift (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent nitrogen atom. The proton at C6 would also be in the aromatic region, likely between δ 8.0-8.5 ppm.
Phenyl Ring Protons: The 4-methoxyphenyl (B3050149) group will show a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy group (H-3' and H-5') are expected to appear as a doublet around δ 6.9-7.2 ppm, while the two protons meta to the methoxy group (H-2' and H-6') will likely be observed as a doublet at a slightly downfield region of δ 7.3-7.6 ppm.
Methyl and Methoxy Protons: The methyl group attached to the pyridine ring (at C4) is expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.6 ppm. The methoxy group protons on the phenyl ring will also appear as a sharp singlet, generally around δ 3.8-4.0 ppm.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2 | 8.0 - 8.5 | s |
| Pyridine H-6 | 8.0 - 8.5 | s |
| Phenyl H-2', H-6' | 7.3 - 7.6 | d |
| Phenyl H-3', H-5' | 6.9 - 7.2 | d |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s |
| Methyl (-CH₃) | 2.2 - 2.6 | s |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C3) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, likely appearing around δ 115-125 ppm. The nitrogen-bearing carbons (C2 and C6) will be significantly downfield.
Phenyl Ring Carbons: The carbons of the 4-methoxyphenyl ring will also appear in the aromatic region. The carbon attached to the methoxy group (C-4') will be the most downfield of the phenyl carbons, typically around δ 158-162 ppm. The carbon attached to the pyridine ring (C-1') will also be downfield.
Methyl and Methoxy Carbons: The methyl carbon will resonate in the upfield region, typically around δ 15-25 ppm. The methoxy carbon will appear around δ 55-60 ppm.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyridine C2 | 148 - 152 |
| Pyridine C3 | 115 - 125 |
| Pyridine C4 | 145 - 150 |
| Pyridine C5 | 135 - 140 |
| Pyridine C6 | 148 - 152 |
| Phenyl C1' | 130 - 135 |
| Phenyl C2', C6' | 128 - 132 |
| Phenyl C3', C5' | 114 - 118 |
| Phenyl C4' | 158 - 162 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 15 - 25 |
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ortho and meta protons on the 4-methoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in both the pyridine and phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the pyridine and phenyl rings, as well as the positions of the methyl and bromo substituents. For instance, correlations from the methyl protons to C3, C4, and C5 of the pyridine ring would confirm its position.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help in confirming the presence of the pyridine and phenyl rings.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |
| C-O Stretch (Aryl Ether) | 1250 (asymmetric), 1030 (symmetric) |
| C-Br Stretch | < 700 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation involving the pyridine and phenyl rings in this compound is expected to result in absorption bands in the UV region. Typically, π → π* transitions in such aromatic systems would lead to strong absorptions. The presence of the methoxy group as an auxochrome is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₂BrNO, the expected exact mass can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, with two peaks separated by two mass units.
Calculated Exact Mass:
| Ion | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | 278.0175 |
| [M(⁸¹Br)+H]⁺ | 280.0155 |
This accurate mass measurement would provide definitive confirmation of the molecular formula.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, which in turn allows for the detailed characterization of its molecular geometry and the interactions between molecules in the crystal lattice.
Analysis of Bond Lengths and Angles
The fundamental parameters of molecular structure are the lengths of the bonds between atoms and the angles formed by these bonds. This data, obtained from X-ray diffraction studies, offers insights into the bonding characteristics and steric environment within the molecule. For this compound, this analysis would involve measuring the distances between all bonded atoms and the angles between adjacent bonds.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Length (Å) |
| C(2)-C(3) | Data not available |
| C(3)-C(4) | Data not available |
| C(4)-C(5) | Data not available |
| C(5)-C(6) | Data not available |
| C(6)-N(1) | Data not available |
| N(1)-C(2) | Data not available |
| C(3)-Br(1) | Data not available |
| C(4)-C(7) | Data not available |
| C(5)-C(8) | Data not available |
| C(8)-C(9) | Data not available |
| C(9)-C(10) | Data not available |
| C(10)-O(1) | Data not available |
| O(1)-C(11) | Data not available |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Value (°) |
| N(1)-C(2)-C(3) | Data not available |
| C(2)-C(3)-C(4) | Data not available |
| C(3)-C(4)-C(5) | Data not available |
| C(4)-C(5)-C(6) | Data not available |
| C(5)-C(6)-N(1) | Data not available |
| C(6)-N(1)-C(2) | Data not available |
| Br(1)-C(3)-C(2) | Data not available |
| Br(1)-C(3)-C(4) | Data not available |
| C(7)-C(4)-C(3) | Data not available |
| C(7)-C(4)-C(5) | Data not available |
| C(8)-C(5)-C(4) | Data not available |
| C(8)-C(5)-C(6) | Data not available |
| C(10)-O(1)-C(11) | Data not available |
Determination of Torsion Angles and Molecular Planarity
Table 3: Hypothetical Torsion Angles for this compound
| Torsion Angle | Value (°) |
| C(4)-C(5)-C(8)-C(9) | Data not available |
| C(6)-C(5)-C(8)-C(13) | Data not available |
Characterization of Intermolecular Interactions in the Crystalline Lattice
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. Identifying and characterizing these interactions is essential for understanding the stability and physical properties of the crystalline material. For this compound, potential interactions could include bromine-nitrogen halogen bonds, π-π stacking between the aromatic rings, and C-H···π interactions. The analysis would detail the geometry and distances of these contacts.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Calculations would begin with the geometry optimization of 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, determining its most stable three-dimensional conformation by finding the minimum energy state. This optimized structure is the foundation for all subsequent property calculations. Theoretical studies on related heterocyclic and aromatic compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to achieve reliable geometric and electronic data.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For analogous compounds, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
Below is a hypothetical data table illustrating the type of information FMO analysis would provide for this compound.
| Parameter | Hypothetical Value (eV) | Implication |
| EHOMO | -6.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.70 | Indicates high kinetic stability and low reactivity. |
| Ionization Potential (I) | 6.20 | Estimated energy required to remove an electron. |
| Electron Affinity (A) | 1.50 | Estimated energy released when an electron is added. |
| Hardness (η) | 2.35 | Resistance to change in electron distribution. |
| Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | 3.15 | Measure of electrophilic power. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for the specified compound.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions. An MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For a substituted pyridine (B92270) like the target compound, MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring.
Quantum Chemical Modeling of Spectroscopic Parameters
Quantum chemical modeling is a valuable tool for predicting and interpreting spectroscopic data. By calculating parameters like NMR chemical shifts and vibrational frequencies, researchers can corroborate and understand experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. Comparing these calculated values with experimental data helps in the accurate assignment of spectral peaks to specific atoms in the molecular structure.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental spectra. This aids in assigning specific vibrational modes (e.g., stretching, bending) to the observed absorption bands.
The following interactive table shows hypothetical calculated vs. experimental spectroscopic data for this compound.
| Atom/Group | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-Br | 115.8 | 114.9 | C-Br Stretch | 650 | 645 |
| C-O (methoxy) | 160.2 | 159.5 | C-O Stretch | 1255 | 1250 |
| C=N (pyridine) | 148.5 | 147.8 | C=N Stretch | 1590 | 1588 |
| C-H (aryl) | 128.0 | 127.6 | C-H Stretch | 3050 | 3048 |
| C-CH₃ | 18.9 | 18.2 | C-H Stretch (methyl) | 2980 | 2975 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual measured values for this compound.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling
QSPR and QSRR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its physicochemical properties or biological activity. These models are essential in rational drug design and materials science for predicting the properties of new, unsynthesized compounds.
To develop a QSRR model for a class of compounds including this compound, a set of structurally related molecules with known reactivity data would be required. A wide range of molecular descriptors—such as electronic (e.g., HOMO/LUMO energies, Mulliken charges), topological, and steric parameters—would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a predictive equation linking these descriptors to the observed reactivity or selectivity. Such a model could then be used to estimate the reactivity of new derivatives before undertaking their synthesis.
Advanced Molecular Modeling Approaches for Reaction Prediction
In the absence of extensive experimental data, advanced molecular modeling and computational chemistry serve as powerful tools for predicting the chemical reactivity and potential reaction pathways of novel compounds like this compound. These theoretical investigations provide valuable insights into the electronic structure and energetic profiles of reactions, guiding synthetic efforts and the design of new chemical entities.
One of the most prevalent and effective methods for these predictions is Density Functional Theory (DFT) . DFT calculations can elucidate the intricate mechanisms of complex organic reactions. For a molecule such as this compound, which possesses a reactive bromine substituent on the pyridine ring, a key application of DFT is the prediction of its behavior in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
For instance, a hypothetical DFT study on the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve modeling the palladium catalyst and calculating the activation energy for the initial oxidative addition of the C-Br bond to the palladium center. Subsequent calculations would model the transmetalation with the boronic acid and the final reductive elimination to form the new C-C bond.
To illustrate the type of data generated from such a study, the following hypothetical data table outlines the calculated activation energies for the key transition states in a Suzuki-Miyaura reaction of this compound.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | TS_OA | 15.2 |
| Transmetalation | TS_TM | 22.5 |
| Reductive Elimination | TS_RE | 12.8 |
This table is illustrative and contains hypothetical data for the purpose of demonstrating the output of advanced molecular modeling.
In addition to predicting reaction pathways, molecular modeling can also provide insights into the intrinsic reactivity of this compound by calculating various molecular descriptors. These include the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in understanding the molecule's electrophilic and nucleophilic character. A lower HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and a positive potential (a "σ-hole") on the bromine atom, indicating its susceptibility to nucleophilic attack or interaction with a metal catalyst.
Advanced modeling can also incorporate solvent effects, which are crucial for accurate reaction prediction. By performing calculations in different solvent models, a more realistic understanding of the reaction energetics can be achieved. Furthermore, for more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In such an approach, the reacting core of the molecule and the catalyst are treated with a high level of quantum mechanical theory, while the surrounding solvent and ligand peripheries are modeled using less computationally expensive molecular mechanics force fields.
The following table provides a hypothetical summary of calculated electronic properties for this compound that could be obtained from DFT calculations.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Dipole Moment (Debye) | 2.87 |
This table is illustrative and contains hypothetical data for the purpose of demonstrating the output of advanced molecular modeling.
Strategic Utility in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The bromine atom at the 3-position of the pyridine (B92270) ring is the key to the compound's versatility, making it an excellent substrate for numerous cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or heteroaryl substituents at the C3 position. mdpi.com
Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, while the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, introducing diverse amine functionalities. The ability to participate in these varied coupling reactions allows chemists to use 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine as a foundational scaffold, systematically building up molecular complexity by appending different functional groups. This versatility is crucial for creating libraries of compounds for drug discovery and materials science applications.
Below is a representative table of potential cross-coupling reactions utilizing a 3-bromopyridine (B30812) scaffold.
| Reaction Name | Reactant | Catalyst | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biarylpyridine |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Alkynylpyridine |
| Buchwald-Hartwig | Amine | Palladium catalyst | Aminopyridine |
| Heck | Alkene | Palladium catalyst | Alkenylpyridine |
| Stille | Organostannane | Palladium catalyst | Substituted pyridine |
Precursor to Advanced Pyridine-Based Heterocycles for Diverse Applications
Beyond serving as a substrate for cross-coupling reactions, this compound can act as a precursor for the synthesis of more complex, fused heterocyclic systems. ias.ac.in The bromine atom can be transformed into other functional groups, which can then participate in intramolecular cyclization reactions to build new rings onto the pyridine core.
For example, the bromine can be converted to an amino group via Buchwald-Hartwig amination. Subsequent reaction of the resulting aminopyridine with a suitable dielectrophile can lead to the formation of fused bicyclic systems, such as pyrido[2,3-b]pyrazines or other related heterocycles. acs.org Alternatively, conversion of the bromine to a hydroxyl or thiol group opens up pathways to furan- or thiophene-fused pyridines, respectively. ias.ac.in These advanced heterocyclic structures are of significant interest due to their prevalence in biologically active molecules and functional materials. The synthesis of such fused systems from a pre-functionalized pyridine like the title compound is a powerful strategy for accessing novel chemical space. nih.gov
Integration into Multi-Component Reaction Sequences for Molecular Complexity Generation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The structure of this compound makes it a suitable candidate for integration into MCR sequences.
For instance, the bromine atom can be converted into a boronic ester via a Miyaura borylation reaction. The resulting pyridylboronic ester can then be used as a component in a Suzuki-Miyaura coupling-based MCR. In such a sequence, the pyridylboronic ester, a dihalide, and another boronic acid derivative could be coupled in a one-pot process to rapidly assemble a complex, multi-substituted aromatic system. The ability to pre-fabricate a highly functionalized pyridine building block and then incorporate it into a complexity-generating MCR is a testament to the strategic value of this compound in modern organic synthesis.
Emerging Research Directions and Future Prospects
Development of Novel and Efficient Synthetic Routes to Substituted Pyridines
The creation of highly substituted pyridines, such as 3-Bromo-5-(4-methoxyphenyl)-4-methylpyridine, remains a significant challenge in organic synthesis. orgsyn.org Traditional methods often require harsh conditions and multi-step procedures, limiting their efficiency and scope. beilstein-journals.org However, modern synthetic chemistry is continually providing innovative solutions.
Emerging strategies that could revolutionize the synthesis of this and related compounds include:
C-H Activation/Annulation Cascades: Recent advancements have focused on one-pot sequences involving C-H activation, alkenylation, and electrocyclization to build the pyridine (B92270) core from simpler, readily available starting materials like α,β-unsaturated imines and alkynes. nih.gov This approach avoids the pre-functionalization often required in classical methods. nih.gov
Diels-Alder Cycloadditions: The use of novel dienophiles and dienes, such as vinylallenes, in [4+2] cycloaddition reactions offers a convergent and regiocontrolled pathway to complex pyridines. orgsyn.org This strategy is particularly powerful for creating pyridines with a diverse array of substituents. orgsyn.org
Flow Chemistry and Automation: The implementation of continuous flow technologies can significantly improve the safety, efficiency, and scalability of pyridine synthesis. Automated platforms allow for rapid optimization of reaction conditions, which is crucial for industrial-scale production.
These modern methods offer substantial advantages over classical condensation reactions, which often struggle with selectivity, especially for non-symmetrically substituted pyridines. beilstein-journals.orgnih.gov
Table 1: Comparison of Synthetic Approaches for Substituted Pyridines
| Method | Advantages | Disadvantages | Potential for this compound |
| Classical Condensation (e.g., Hantzsch) | Well-established, uses simple precursors. beilstein-journals.org | Often requires subsequent oxidation, can lack regioselectivity for unsymmetrical products. beilstein-journals.org | Feasible, but may require significant optimization to achieve good yields of the specific isomer. |
| C-H Activation/Annulation | High atom economy, convergent, one-pot procedures. nih.gov | May require specific directing groups and expensive catalysts. | High potential for a more efficient and streamlined synthesis from simpler precursors. |
| Diels-Alder Cycloaddition | Excellent control over regiochemistry, access to highly substituted products. orgsyn.orgmdpi.com | Requires synthesis of specialized diene and dienophile precursors. | Offers a powerful route to install the specific substitution pattern with high fidelity. |
Exploration of Undiscovered Reactivity Profiles for this compound
The bromine atom at the 3-position of the pyridine ring is a key functional handle for further molecular elaboration. innospk.com While it is a known substrate for classic cross-coupling reactions like the Heck and Buchwald-Hartwig amination, its full reactive potential is yet to be unlocked. wikipedia.org
Future research is likely to focus on:
Site-Selective Functionalization: The development of methods for the selective functionalization of other positions on the pyridine ring, while the bromine atom is still present, is a significant goal. For instance, base-catalyzed isomerization reactions could potentially proceed via pyridyne intermediates, enabling selective substitution at the C4 position. researchgate.net
Metal-Halogen Exchange Reactions: Generating the 3-lithiopyridine intermediate via lithium-halogen exchange opens up a wealth of possibilities. researchgate.net This reactive intermediate can be trapped with a wide array of electrophiles to introduce novel functional groups, such as boronic acids, which are themselves versatile building blocks for further reactions. researchgate.net
Photoredox Catalysis: Light-mediated reactions offer mild and highly selective ways to activate the C-Br bond. This could enable novel coupling reactions or the introduction of complex fragments under conditions that are incompatible with traditional palladium catalysis.
The interplay between the bromine atom and the electronic effects of the methoxyphenyl and methyl substituents could lead to unique and unexpected reactivity, paving the way for the discovery of novel chemical transformations.
Advanced Computational Design and Prediction of Pyridine Derivatives with Tuned Properties
The integration of computational chemistry into the research and development process is accelerating the discovery of new molecules with desired properties. iaea.org For derivatives of this compound, in silico methods are poised to make a significant impact.
Key areas of computational research include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to investigate the molecule's geometric and electronic structure. nih.gov These calculations provide insights into molecular orbital energies (HOMO/LUMO), which are related to chemical reactivity and optical properties. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. researchgate.net
Property Prediction: Computational models can predict a wide range of pharmacologically relevant properties, including mutagenicity and toxicity, before a compound is ever synthesized. researchgate.net This early-stage screening helps to prioritize candidates and reduce the cost and time of drug discovery.
Molecular Docking: For applications in medicinal chemistry, in silico docking studies can predict how pyridine derivatives will bind to biological targets, such as enzymes or receptors. researchgate.net By comparing the binding energies and interactions of various derivatives, researchers can rationally design compounds with enhanced potency and selectivity. researchgate.net
Aided by high-level computational modeling, it is possible to design novel pyridine-based structures with specific, pre-determined characteristics. nih.gov This predictive power allows for the creation of a virtuous cycle where computational design informs synthetic priorities, and experimental results are used to refine the computational models.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-bromo-5-(4-methoxyphenyl)-4-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple boronic acids with brominated pyridine precursors. For example:
- Precursor Preparation : Start with 3-bromo-4-methylpyridine (CAS 3430-22-6) , then introduce the 4-methoxyphenyl group via coupling with 4-methoxybenzeneboronic acid.
- Reaction Optimization : Use microwave-assisted synthesis (140°C, 2 min under argon) to enhance reaction efficiency, as demonstrated in analogous bromopyridine syntheses .
- Yield Challenges : Low yields (e.g., 11% in dihydrochloride formation ) may arise from competing side reactions; optimize by adjusting solvent polarity (e.g., CH₂Cl₂ vs. THF) and purification via silica gel chromatography (ethyl acetate/hexane gradients).
Q. Q2. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?
Methodological Answer: The bromine atom at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (NAS). Key considerations:
- Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at adjacent positions, directing nucleophiles (e.g., amines, thiols) to the 2- or 4-positions .
- Steric Hindrance : The 4-methyl group may hinder substitution at the 4-position, favoring 2-substitution. Validate via DFT calculations or isotopic labeling .
- Case Study : In 4-bromo-3-(methylsulfanyl)pyridine, bromine substitution at the 4-position allows for selective thiolation at the 3-position due to steric and electronic interplay .
Basic Characterization Techniques
Q. Q3. Which spectroscopic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and methoxyphenyl groups) and methyl/methoxy signals (δ 2.5–3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₃BrNO₂: 294.0084) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; analogous pyridines show planar aromatic systems with bond lengths confirming substitution patterns .
Advanced Application in Medicinal Chemistry
Q. Q4. How can this compound serve as a scaffold for designing kinase inhibitors?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The 4-methyl group enhances lipophilicity, improving membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking with kinase active sites .
- Functionalization : Introduce sulfonamide or carbamate groups at the 2-position via NAS to mimic ATP-binding motifs .
- Case Study : Analogues like [(4-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate show anti-inflammatory activity via COX-2 inhibition .
Q. Q5. How to resolve discrepancies in reported spectroscopic data for brominated pyridines?
Methodological Answer:
- Source Analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica ) over vendor catalogs.
- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃); standardize conditions .
- Crystallographic Validation : Use single-crystal XRD to resolve conflicts in regiochemistry, as seen in 4-(4-bromophenyl)pyrazolo[3,4-b]pyridine structures .
Advanced Computational Modeling
Q. Q6. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki coupling using Gaussian09 at the B3LYP/6-31G* level to predict activation energies .
- Molecular Dynamics : Simulate palladium-ligand interactions to identify optimal catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) .
- Case Study : For 3-bromo-4-methylpyridine, calculations show that electron-rich ligands reduce oxidative addition barriers by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
